6-chloro-1H-imidazo[4,5-b]pyridin-2-amine 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20453121
InChI: InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
SMILES:
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

6-chloro-1H-imidazo[4,5-b]pyridin-2-amine

CAS No.:

Cat. No.: VC20453121

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1H-imidazo[4,5-b]pyridin-2-amine -

Specification

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Standard InChI Key MFBUQPGPKIZQAS-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1NC(=N2)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine (IUPAC name: 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine) consists of a bicyclic system where an imidazole ring is fused to a pyridine moiety. The chlorine atom occupies the 6-position of the pyridine ring, while the amino group is located at the 2-position of the imidazole. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₆H₅ClN₄
Molecular weight168.58 g/mol
SMILES notationC1=C(C=NC2=C1NC(=N2)N)Cl
Topological polar surface area71.2 Ų (calculated)
Hydrogen bond donors3
Hydrogen bond acceptors4

The compound’s planar structure and electron-deficient pyridine ring facilitate π-π stacking and hydrogen-bonding interactions, critical for binding to enzymatic active sites .

Synthesis and Manufacturing

Green Synthetic Routes

A landmark advancement in synthesizing imidazo[4,5-b]pyridines involves a tandem reaction sequence using 2-chloro-3-nitropyridine as the starting material. This method, developed by Padmaja et al., employs water-isopropyl alcohol (H₂O-IPA) as a green solvent, avoiding toxic catalysts and minimizing waste :

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)
    Reaction of 2-chloro-3-nitropyridine with primary amines at 80°C introduces substituents at the 2-position of the pyridine ring.

  • Step 2: Nitro Group Reduction
    Zinc and ammonium formate reduce the nitro group to an amine, yielding 2,3-diaminopyridine intermediates.

  • Step 3: Cyclization with Aldehydes
    Condensation with aromatic aldehydes forms the imidazo[4,5-b]pyridine core via imine intermediate aromatization.

This three-step process achieves yields exceeding 80% and reduces purification steps compared to traditional Pd- or Cu-catalyzed methods .

Table 2: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purification Steps
H₂O-IPA tandem reactionNoneH₂O-IPA80–921
Pd-catalyzed amidationPd(OAc)₂DMF65–752–3
Solid-phase synthesisPolymer supportDCM70–852

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at the 6-position undergoes facile displacement with nucleophiles such as amines, alkoxides, and thiols. For example, treatment with sodium methoxide in DMSO replaces chlorine with a methoxy group, enabling diversification of the scaffold .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide oxidizes the amino group to a nitroso derivative, altering electronic properties.

  • Reduction: Sodium borohydride selectively reduces the imidazole ring without affecting the pyridine moiety.

Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the 5-position, expanding structural diversity for drug discovery .

Comparison with Structural Analogs

6-Bromo vs. 6-Chloro Derivatives

The bromo analog (6-bromo-1H-imidazo[4,5-b]pyridin-2-amine) exhibits a higher molecular weight (213.03 g/mol) and enhanced lipophilicity (ClogP = 1.2 vs. 0.8 for chloro), improving blood-brain barrier penetration but reducing aqueous solubility .

Unsubstituted Imidazo[4,5-b]Pyridines

Removing the 6-chloro group decreases electrophilicity, weakening interactions with kinase ATP-binding pockets and reducing inhibitory potency by 10-fold .

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